molecular formula C8H15N5O B12721862 (-)-Noformicin CAS No. 150282-97-6

(-)-Noformicin

Katalognummer: B12721862
CAS-Nummer: 150282-97-6
Molekulargewicht: 197.24 g/mol
InChI-Schlüssel: QGFXBZOMUMWGII-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-Noformicin:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Noformicin involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as cyclization, oxidation, and reduction. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: (-)-Noformicin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (-)-Noformicin is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure makes it an ideal candidate for exploring novel chemical transformations.

Biology: In biology, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic applications.

Medicine: In medicine, this compound is being explored for its potential as a lead compound for drug development. Its unique structure and biological activities make it a promising candidate for developing new pharmaceuticals.

Industry: In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various industrial applications, including the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of (-)-Noformicin involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various cellular responses, including changes in gene expression, protein synthesis, and cellular metabolism. The exact molecular targets and pathways involved in the action of this compound are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.

Vergleich Mit ähnlichen Verbindungen

    Morphine: Like (-)-Noformicin, morphine is an alkaloid with significant biological activity

    Quinine: Another alkaloid, quinine, is known for its antimalarial properties

    Nicotine: Nicotine is an alkaloid with stimulant properties. Although it shares some structural features with this compound, its mechanism of action and effects on the body are different.

Uniqueness of this compound: this compound stands out due to its unique chemical structure and diverse range of potential applications. Unlike other alkaloids, it has shown promise in various fields, including chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.

Eigenschaften

CAS-Nummer

150282-97-6

Molekularformel

C8H15N5O

Molekulargewicht

197.24 g/mol

IUPAC-Name

(2R)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide

InChI

InChI=1S/C8H15N5O/c9-6(10)3-4-12-8(14)5-1-2-7(11)13-5/h5H,1-4H2,(H3,9,10)(H2,11,13)(H,12,14)/t5-/m1/s1

InChI-Schlüssel

QGFXBZOMUMWGII-RXMQYKEDSA-N

Isomerische SMILES

C1CC(=N[C@H]1C(=O)NCCC(=N)N)N

Kanonische SMILES

C1CC(=NC1C(=O)NCCC(=N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.